molecular formula C18H19N3O4 B11949222 2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide CAS No. 359730-47-5

2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide

Cat. No.: B11949222
CAS No.: 359730-47-5
M. Wt: 341.4 g/mol
InChI Key: VKBZWFLTAAPVDB-YBFXNURJSA-N
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Description

2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a hydrazino group, a benzylidene moiety, and an oxoacetamide group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-methylphenyl isocyanate under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dimethoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
  • 3,4-Dimethoxybenzylidene derivatives

Uniqueness

2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

359730-47-5

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide

InChI

InChI=1S/C18H19N3O4/c1-12-6-4-5-7-14(12)20-17(22)18(23)21-19-11-13-8-9-15(24-2)16(10-13)25-3/h4-11H,1-3H3,(H,20,22)(H,21,23)/b19-11+

InChI Key

VKBZWFLTAAPVDB-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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